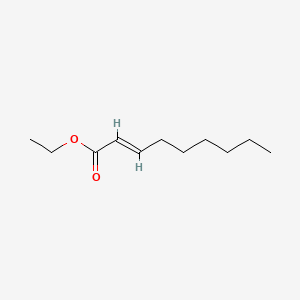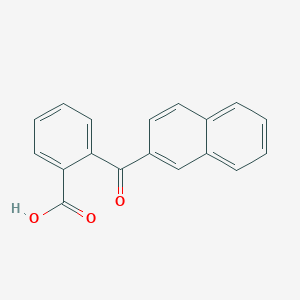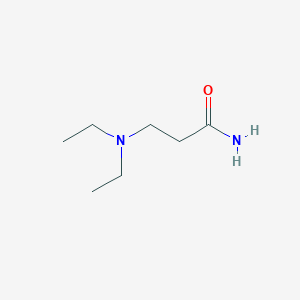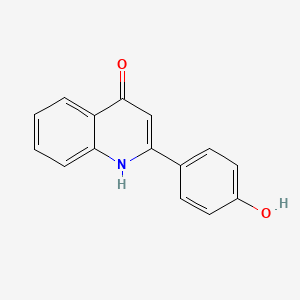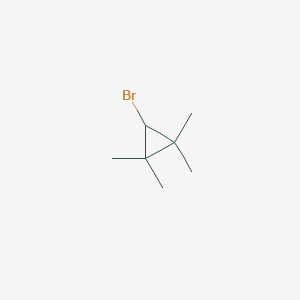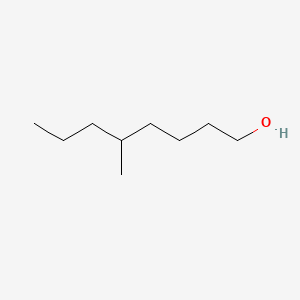
5-Methyloctan-1-ol
概要
説明
The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in databases or determined experimentally .科学的研究の応用
Application in Polymer Chemistry
5-Methyloctan-1-ol has been researched in the context of polymer chemistry. For instance, the alcoholysis of 4,5-epoxy-4-methyloctane, a model molecule of epoxidized 1,4-polyisoprene, was performed using various alcohols. This study, which involved this compound, aimed at understanding the reaction mechanisms in the production of polymers and identifying potential side products, such as 5-methyloctan-4-one and 5-methyloct-5-en-4-ol, among others (Derouet, Brosse, & Challioui, 2001).
In Synthesis of Aggregation Pheromones
This compound is used in the synthesis of certain pheromones. A study demonstrated the stereoselective synthesis of various molecules, including 3-methyloctan-4-ol, from a common cyclic acetal intermediate. These molecules are significant in the synthesis of pheromones for insects such as the palm weevils Rhyncophorus vulneratus and R. phoenicis (Yadav, Rao, Prasad, & Ghamdi, 2011).
As a Component in Alarm Pheromones
In a similar context, this compound has been identified as a component in the alarm pheromones of certain ant species. The compound 6-methyloctan-3-one, closely related to this compound, was synthesized and identified as part of the alarm pheromone of ants from the genus Crematogaster. The synthesis pathway for this compound provides insights into the pheromonal communication of these insects (Sultanov, Samoilova, & Dzhemilev, 2015).
In Biofuel Production
Research on this compound also extends to biofuel production. For example, studies on the production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, involve the modification of metabolic pathways in organisms like Escherichia coli. These studies aim to improve the yield and efficiency of biofuel production through genetic and enzymatic engineering, which could indirectly relate to the synthesis or utilization of compounds like this compound (Bastian et al., 2011).
In Analytical Chemistry
This compound is relevant in analytical chemistry, particularly in the detection of microbial volatile organic compounds (MVOCs). Research on MVOCs, which include compounds like 3-methylbutan-1-ol and hexan-2-one, is crucial for understanding indoor air quality and its impact on human health. Techniques developed for quantifying these compounds can be applicable to analyzing this compound concentrations in various environments (Elke et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyloctan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-6-9(2)7-4-5-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCDFYUPZXVGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619484 | |
| Record name | 5-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38514-04-4 | |
| Record name | 5-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





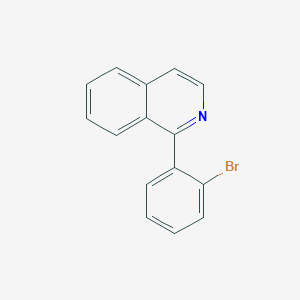

![(2-{[2-(Hydroxymethyl)phenyl]thio}phenyl)methanol](/img/structure/B3052039.png)
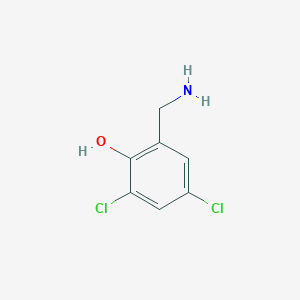
![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)

